molecular formula C12H16O2 B12895536 Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- CAS No. 828254-77-9

Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-

Cat. No.: B12895536
CAS No.: 828254-77-9
M. Wt: 192.25 g/mol
InChI Key: ZNNGIQCAWJOTKT-UHFFFAOYSA-N
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Description

2-((p-Tolyloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Tolyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 2-((p-Tolyloxy)methyl)tetrahydrofuran may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-((p-Tolyloxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-((p-Tolyloxy)methyl)tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((p-Tolyloxy)methyl)tetrahydrofuran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.

    Tetrahydrofuran: A common solvent in organic chemistry with a simpler structure.

    p-Tolyl Ether: Shares the p-tolyloxy group but lacks the tetrahydrofuran ring.

Uniqueness

2-((p-Tolyloxy)methyl)tetrahydrofuran is unique due to the combination of the tetrahydrofuran ring and the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- (CAS Number: 828254-77-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

Furan derivatives are known for their diverse chemical properties and biological activities. The specific structure of tetrahydro-2-[(4-methylphenoxy)methyl]-furan contributes to its unique interactions in biological systems.

Chemical Formula : C12H16O
Molecular Weight : 176.26 g/mol

The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Enzyme-Substrate Interactions : The compound is utilized in biochemical studies to investigate how it affects enzyme activity and substrate binding.
  • Signal Transduction Pathways : It may influence signal transduction cascades that are critical in cellular responses to external stimuli.

Biological Activities

Research indicates that Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- exhibits several biological activities:

  • Antioxidant Activity : The compound shows potential antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It may reduce inflammation through the modulation of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound could have cytotoxic effects on certain cancer cell lines, although more research is needed to establish its efficacy and safety.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates cytokine production
CytotoxicityInhibits growth of cancer cell lines
MechanismDescription
Enzyme InteractionBinds to specific enzymes affecting their activity
Signal Pathway ModulationInfluences pathways involved in cellular responses

Case Studies

Several studies have explored the biological effects of Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-:

  • Enzyme Studies : Research has demonstrated that this compound can alter the kinetics of certain enzymes, suggesting potential applications in drug development and biochemistry.
  • Cell Viability Assays : In vitro studies indicate that at specific concentrations, the compound exhibits significant cytotoxicity against various cancer cell lines, warranting further investigation into its therapeutic potential .
  • Animal Models : Preliminary animal studies have shown promising results regarding the anti-inflammatory properties of this compound, indicating its potential use in treating inflammatory diseases .

Properties

CAS No.

828254-77-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

ZNNGIQCAWJOTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

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